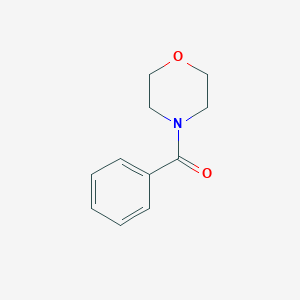

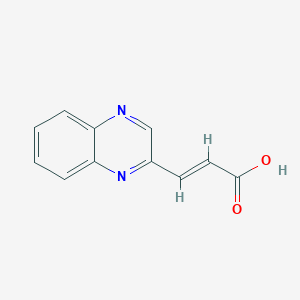

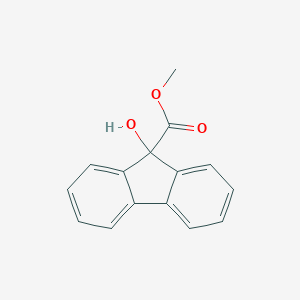

Methyl 9-hydroxyfluorene-9-carboxylate

Overview

Description

Synthesis Analysis

Methyl 9-hydroxyfluorene-9-carboxylate can be synthesized via palladium-catalyzed cross-coupling and annulation cascades. These methods provide a straightforward approach to form 9-hydroxyfluorenes, extending to 9-amino-fluorenes by incorporating amines. This synthesis involves a tandem Suzuki/phenolic aldolisation sequence, confirmed through X-ray structures and NMR studies highlighting the presence of intermolecular O-H...N hydrogen bonding (François et al., 2018).

Molecular Structure Analysis

The molecular structure and geometry of Methyl 9-hydroxyfluorene-9-carboxylate have been elucidated using various spectroscopic techniques. The IR, UV, and NMR spectra provided insights into the compound's structure, supported by optimization through the MNDO method. These studies show that the positions of the substituents (hydroxy and carboxyl groups) are unsymmetrical to the fluorene plane, lying on opposite sides (Yu & Da, 1992).

Chemical Reactions and Properties

Methyl 9-hydroxyfluorene-9-carboxylate undergoes various chemical reactions, demonstrating its versatility in organic synthesis. Its reactivity has been explored in hydroperoxidation reactions, where it gets metabolized to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene, showcasing its potential in biological and chemical transformations (Chen, Ruo, & Gurka, 1985).

Physical Properties Analysis

The physical properties of Methyl 9-hydroxyfluorene-9-carboxylate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. However, specific studies focusing solely on these properties were not identified, indicating a gap in the literature that may require further research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and electrochemical behavior, are essential for understanding the applications of Methyl 9-hydroxyfluorene-9-carboxylate. Studies have shown its involvement in redox reactions, highlighting the different behaviors depending on the substitution at the 9-position, which significantly impacts its electrochemical properties (Nuntnarumit & Hawley, 1982).

Scientific Research Applications

Application in Organometallic Chemistry

- Specific Scientific Field : Organometallic Chemistry .

- Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as 9-Hydroxy-9-fluorenecarboxylic acid, has been used in the synthesis of a hexameric organooxotin prismane .

Application in Pesticide Analysis

- Specific Scientific Field : Pesticide Analysis .

- Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is used as an analytical standard in pesticide analysis .

Application in Plant Growth Regulation

- Specific Scientific Field : Plant Growth Regulation .

- Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Morphactin, has been used in studies related to plant growth regulation .

- Methods of Application or Experimental Procedures : Different concentrations of the morphactin were added at 40 days after sowing by foliar application .

- Summary of Results or Outcomes : The morphactin treatments significantly decreased the plant height (14.88 and 21.44% inhibition of stem elongation under the two irrigation regimes, respectively), while they increased the number of branches .

Application in Pesticide Analysis

- Specific Scientific Field : Pesticide Analysis .

- Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is used as an analytical standard in pesticide analysis .

Application in Plant Growth Regulation

- Specific Scientific Field : Plant Growth Regulation .

- Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Morphactin, has been used in studies related to plant growth regulation .

- Methods of Application or Experimental Procedures : Different concentrations of the morphactin (0, 50 and 200 mg L -1) were added at 40 days after sowing by foliar application .

- Summary of Results or Outcomes : The morphactin treatments significantly decreased the plant height (14.88 and 21.44% inhibition of stem elongation under the two irrigation regimes, respectively), while they increased the number of branches .

properties

IUPAC Name |

methyl 9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQZRAAQMBNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034729 | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-hydroxyfluorene-9-carboxylate | |

CAS RN |

1216-44-0 | |

| Record name | Flurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURECOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.